

Technical Support Center: Safe Handling of Chloroacetyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-N-(2-nitrophenyl)acetamide

Cat. No.: B157530

[Get Quote](#)

Welcome to the comprehensive technical support guide for mitigating the hazards associated with chloroacetyl chloride (CAS No. 79-04-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this highly reactive compound in experimental settings. The following information synthesizes technical data with practical, field-proven insights to promote a culture of safety and scientific integrity.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental safety aspects of chloroacetyl chloride.

Q1: What are the primary hazards of chloroacetyl chloride?

A1: Chloroacetyl chloride is a highly corrosive and toxic chemical that presents significant health risks upon exposure.[\[1\]](#)[\[2\]](#) The primary hazards include:

- Severe Burns: Contact with the liquid can cause severe chemical burns to the skin and eyes, with the potential for permanent eye damage.[\[1\]](#)[\[3\]](#)
- Respiratory Tract Damage: Inhalation of its vapors can severely irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and wheezing.[\[1\]](#)[\[4\]](#) A significant danger is

the potential for delayed onset of pulmonary edema (fluid accumulation in the lungs), a medical emergency that can occur hours after exposure.[3][5]

- Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[2][6]

Q2: What are the immediate actions to take in case of accidental exposure?

A2: Immediate and decisive action is critical. The following steps should be taken:

- Skin Contact: Immediately flush the affected area with large amounts of water for at least 20-30 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[7]
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20-30 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if it can be done safely.[3] Seek immediate medical attention.[1]
- Inhalation: Move the individual to fresh air at once.[7] If breathing is difficult or has stopped, provide respiratory support.[4] Seek immediate medical attention, as symptoms like pulmonary edema can be delayed.[3][5]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [8] Seek immediate medical attention.[4][9]

Q3: What personal protective equipment (PPE) is mandatory when handling chloroacetyl chloride?

A3: A multi-layered approach to PPE is essential for preventing exposure. The minimum required PPE includes:

- Hand Protection: Compatible chemical-resistant gloves (e.g., butyl rubber) are necessary.[6][10]
- Eye and Face Protection: Chemical safety goggles and a full-face shield (minimum 8-inch) are required to protect against splashes.[6]

- Respiratory Protection: All work with chloroacetyl chloride must be conducted in a certified chemical fume hood.[6] If there is a risk of exposure outside of a fume hood, a government-approved respirator must be worn.[6]
- Protective Clothing: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[10]

Q4: How should chloroacetyl chloride be stored?

A4: Proper storage is crucial to prevent accidental reactions and degradation. Key storage requirements include:

- A cool, dry, and well-ventilated area.[11]
- Tightly closed containers.[6][11]
- Storage under an inert atmosphere, such as nitrogen, is recommended due to its reactivity with moisture.[6]
- Separation from incompatible materials, including water, alcohols, bases, amines, and metals.[4][12][13]

Q5: What materials are incompatible with chloroacetyl chloride?

A5: Chloroacetyl chloride is highly reactive and should not come into contact with:

- Water and moisture: It reacts violently with water to produce chloroacetic acid and hydrogen chloride gas.[9][14]
- Alcohols, bases, and amines.[4][12]
- Strong oxidizing agents.[14]
- Metals: It can be corrosive to metals.[12][15]

II. Troubleshooting Guides

This section provides step-by-step guidance for specific scenarios you might encounter during your experiments.

Scenario 1: A small spill of chloroacetyl chloride occurs inside a chemical fume hood.

Causality: Spills can happen due to equipment failure, improper handling, or accidental knocking over of containers. The immediate goal is to contain and neutralize the spill safely without creating a larger hazard.

Troubleshooting Protocol:

- Alert Personnel: Immediately notify others in the laboratory of the spill.
- Ensure Ventilation: Confirm that the fume hood is functioning correctly.
- Wear Appropriate PPE: If not already worn, don the full required PPE, including respiratory protection.[\[10\]](#)
- Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to cover the spill.[\[1\]](#) Do NOT use water or combustible materials.[\[6\]](#)
- Neutralize (with caution): Cover the absorbed material with dry lime or soda ash.[\[6\]](#)
- Collect Waste: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[\[1\]](#)
- Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water.
- Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[\[1\]](#)

Scenario 2: You observe a fuming or off-gassing from a chloroacetyl chloride reaction.

Causality: Fuming indicates a reaction with atmospheric moisture, producing hydrogen chloride gas.[\[14\]](#) This can occur if the reaction is not properly sealed or if there is a leak in the apparatus.

Troubleshooting Protocol:

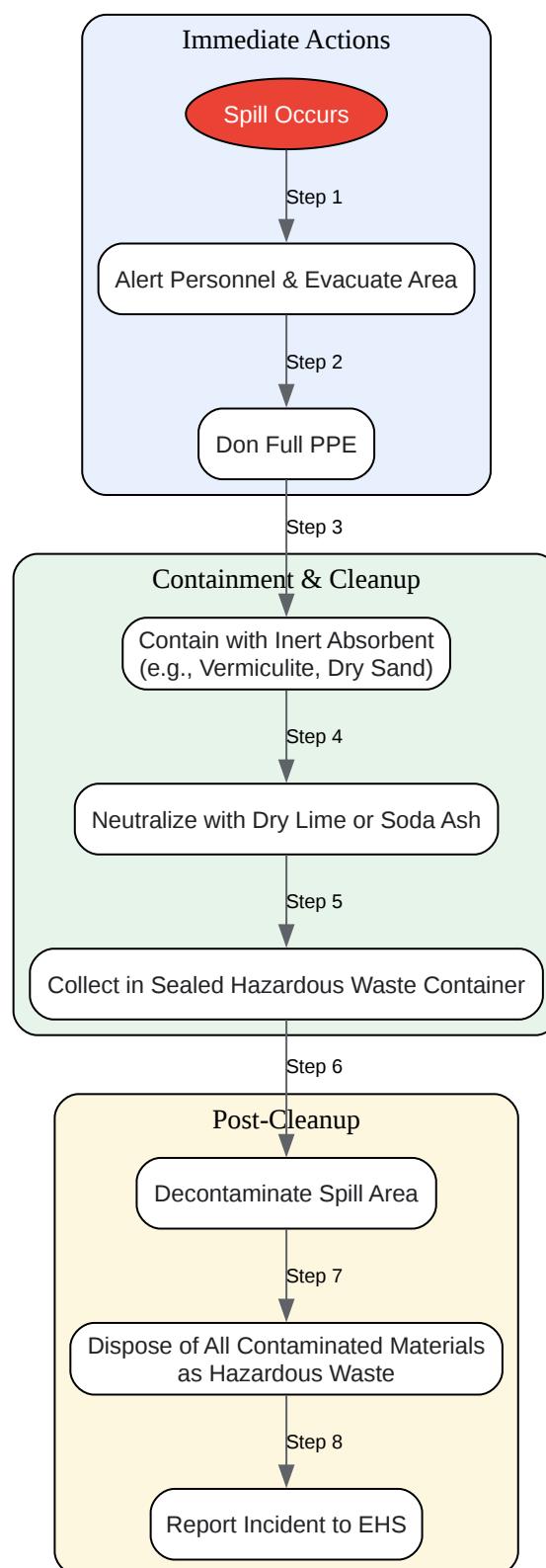
- Do Not Open the Fume Hood Sash: Keep the sash at the lowest possible working height to maintain containment.
- Check for Leaks: Visually inspect the reaction apparatus for any loose connections or cracks.
- Ensure Inert Atmosphere: If your reaction requires an inert atmosphere, verify the flow of nitrogen or argon to the system.
- Monitor the Reaction: If the fuming is minor and the reaction is proceeding as expected, continue to monitor it closely.
- Quench the Reaction (if necessary): If the fuming is excessive or you suspect a runaway reaction, be prepared to quench it according to your pre-planned experimental procedure. This may involve cooling the reaction vessel or adding a quenching agent.
- Seek Assistance: If you are unsure how to proceed, consult with a senior colleague or your institution's environmental health and safety department.

Scenario 3: A fire occurs in the vicinity of a chloroacetyl chloride container.

Causality: While chloroacetyl chloride itself is not combustible, heating it can cause decomposition, releasing toxic and corrosive gases like hydrogen chloride and phosgene.[\[14\]](#) [\[15\]](#)

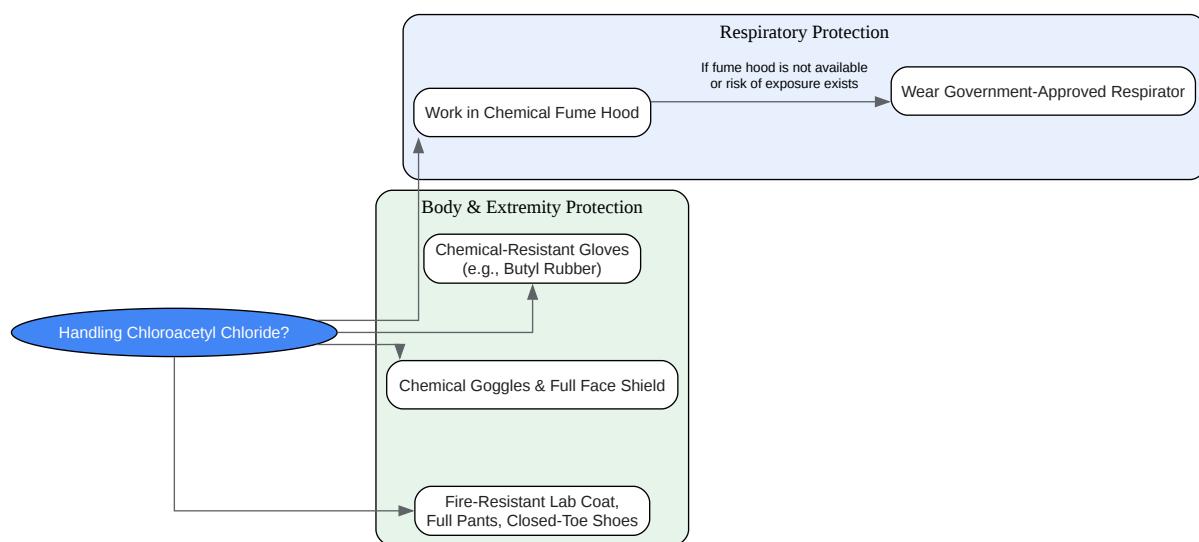
Troubleshooting Protocol:

- Activate the Fire Alarm and Evacuate: Immediately alert others and evacuate the area.
- Do NOT Use Water: Do not use water on the material itself or on fires involving chloroacetyl chloride, as it will react violently and produce poisonous gases.[\[1\]](#)


- Use Appropriate Extinguishing Media: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide (CO₂), or foam extinguisher on the surrounding fire.[\[1\]](#)
- Cool Nearby Containers: Use a water spray to keep fire-exposed containers of chloroacetyl chloride cool, but avoid direct contact of water with the chemical.[\[1\]](#)
- Inform Emergency Responders: When emergency services arrive, inform them of the presence and location of chloroacetyl chloride.

III. Data and Visualizations

Exposure Limits and Physical Properties


Property	Value	Source
OSHA PEL (Permissible Exposure Limit)	0.05 ppm (8-hour TWA)	[16]
NIOSH REL (Recommended Exposure Limit)	0.05 ppm (10-hour TWA)	[1]
ACGIH TLV (Threshold Limit Value)	0.05 ppm (8-hour TWA); 0.15 ppm (STEL)	[1]
Boiling Point	106 °C (223 °F)	[4]
Vapor Pressure	19 mmHg	[4]
Appearance	Colorless to yellowish liquid	[4] [17]
Odor	Strong, pungent	[4] [9]

Emergency Response Workflow for a Chloroacetyl Chloride Spill

[Click to download full resolution via product page](#)

Caption: Workflow for a safe response to a chloroacetyl chloride spill.

Logic Diagram for Personal Protective Equipment (PPE) Selection

[Click to download full resolution via product page](#)

Caption: Decision logic for selecting appropriate PPE.

IV. References

- State of New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Retrieved from nj.gov.

- BASF. (2022). Chemical Emergency Medical Guidelines: Chloroacetyl chloride (CICH₂COCl).
- Yufeng. Chloroacetyl Chloride CAS 79-04-9 Safety & Regulations. Retrieved from yufeng-chem.com.
- ChemTrack.org. Safety Guideline: Chloroacetyl Chloride. Retrieved from chemtrack.org.
- Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards: Chloroacetyl chloride. Retrieved from cdc.gov.
- ChemicalBook. (2024). What is the hazard of Chloroacetyl chloride to humans? Retrieved from chemicalbook.com.
- CymitQuimica. CAS 79-04-9: Chloroacetyl chloride. Retrieved from cymitquimica.com.
- Centers for Disease Control and Prevention. (1988). OSHA PEL Project: Chloroacetyl Chloride. Retrieved from cdc.gov.
- Loba Chemie. (2019). Chloroacetyl Chloride for Synthesis MSDS. Retrieved from lobachemie.com.
- Santa Cruz Biotechnology. Safety Data Sheet: Chloroacetyl chloride. Retrieved from scbt.com.
- National Oceanic and Atmospheric Administration. CAMEO Chemicals: Chloroacetyl Chloride. Retrieved from cameo.noaa.gov.
- National Institutes of Health. PubChem: Chloroacetyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov.
- Yufeng. Chloroacetyl Chloride. Retrieved from yufeng-chem.com.
- Occupational Safety and Health Administration. Chloroacetyl Chloride. Retrieved from osha.gov.
- BASF. (2022). Information and recommendations for patients: Chloroacetyl chloride (CICH₂COCl).

- National Oceanic and Atmospheric Administration. CAMEO Chemicals: Chloroacetyl Chloride (Datasheet).
- Fisher Scientific. (2020). Safety Data Sheet: Chloroacetyl chloride.
- Centers for Disease Control and Prevention. (2016). NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride. Retrieved from cdc.gov.
- Studylib. Chloroacetyl Chloride SOP. Retrieved from studylib.net.
- Fisher Scientific. (2010). Safety Data Sheet: Chloroacetyl chloride.
- National Oceanic and Atmospheric Administration. CAMEO Chemicals Report: Chloroacetyl chloride.
- Krishna Solvechem Ltd. Material Safety Data Sheet: Chloroacetyl Chloride.
- Centers for Disease Control and Prevention. Immediately Dangerous to Life or Health (IDLH) Value Profile: Chloroacetyl Chloride.
- Central Drug House. Material Safety Data Sheet: Chloro Acetyl Chloride.
- International Programme on Chemical Safety. International Chemical Safety Cards: Chloroacetyl Chloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: Chloroacetyl chloride.
- Thermo Fisher Scientific. Safety Data Sheet: Chloroacetyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nj.gov [nj.gov]

- 2. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]
- 3. medicalguidelines.bASF.com [medicalguidelines.bASF.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride [cdc.gov]
- 5. medicalguidelines.bASF.com [medicalguidelines.bASF.com]
- 6. chemtrack.org [chemtrack.org]
- 7. Chloroacetyl Chloride [yufenggp.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Chloroacetyl chloride | ClCH₂COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. studylib.net [studylib.net]
- 11. Chloroacetyl Chloride CAS 79-04-9 [yufenggp.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloroacetyl chloride [medbox.iiab.me]
- 13. kscl.co.in [kscl.co.in]
- 14. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. 1988 OSHA PEL Project - Chloroacetyl Chloride | NIOSH | CDC [cdc.gov]
- 17. CHLOROACETYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- To cite this document: BenchChem. [Technical Support Center: Safe Handling of Chloroacetyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157530#mitigating-hazards-associated-with-chloroacetyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com